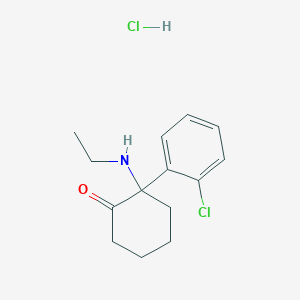

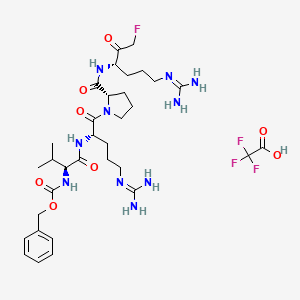

![molecular formula C24H33ClN2O B10764623 N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride](/img/structure/B10764623.png)

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

バレリルフェンタニル-d5 (塩酸塩) は、合成オピオイド鎮痛剤であるバレリルフェンタニルの重水素化アナログです。 この化合物は、主に分析化学における内部標準として使用され、特に様々な生物学的および法医学的サンプル中のバレリルフェンタニルの定量に用いられます 。重水素標識 (d5) は、質量分析における非標識化合物との区別に役立ちます。

2. 製法

合成経路と反応条件: バレリルフェンタニル-d5 (塩酸塩) の合成には、バレリルフェンタニル分子に重水素原子を組み込むことが含まれます。一般的な合成経路には、以下の手順が含まれます。

N-アルキル化: 最初のステップでは、4-ピペリドンとフェネチルブロミドをN-アルキル化してN-フェネチル-4-ピペリドンを形成します。

アミド化: 次に、N-フェネチル-4-ピペリドンを塩基の存在下でバレリルクロリドと反応させてバレリルフェンタニルを生成します。

工業生産方法: バレリルフェンタニル-d5 (塩酸塩) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、反応条件を厳密に管理して、高収率と高純度を確保します。 最終製品は、多くの場合、クロマトグラフィー技術を使用して精製され、塩酸塩の形で結晶化されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of valeryl fentanyl-d5 (hydrochloride) involves the incorporation of deuterium atoms into the valeryl fentanyl molecule. The general synthetic route includes the following steps:

N-alkylation: The initial step involves the N-alkylation of 4-piperidone with phenethyl bromide to form N-phenethyl-4-piperidone.

Amidation: The N-phenethyl-4-piperidone is then reacted with valeryl chloride in the presence of a base to form valeryl fentanyl.

Industrial Production Methods: Industrial production of valeryl fentanyl-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques and crystallized to obtain the hydrochloride salt form .

化学反応の分析

反応の種類: バレリルフェンタニル-d5 (塩酸塩) は、次のような様々な化学反応を起こします。

酸化: この化合物は、酸化されて対応するN-酸化物を生成することができます。

還元: 還元反応は、カルボニル基をアルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: バレリルフェンタニル-d5 のN-酸化物。

還元: バレリルフェンタニル-d5 のアルコール誘導体。

置換: 様々なアシル置換誘導体.

4. 科学研究への応用

バレリルフェンタニル-d5 (塩酸塩) は、科学研究においていくつかの応用があります。

科学的研究の応用

Valeryl fentanyl-d5 (hydrochloride) has several scientific research applications:

Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of valeryl fentanyl in biological and forensic samples.

Forensic Toxicology: Employed in the detection and quantification of valeryl fentanyl in toxicological analyses.

Pharmacological Studies: Used in research to study the pharmacokinetics and metabolism of valeryl fentanyl.

作用機序

バレリルフェンタニル-d5 (塩酸塩) は、中枢神経系のμ-オピオイド受容体に結合することにより、その効果を発揮します。この結合はGタンパク質を活性化し、アデニル酸シクラーゼの阻害とそれに続くサイクリックアデノシンモノホスフェート (cAMP) レベルの低下につながります。 これにより、神経伝達物質の放出が抑制され、鎮痛効果が生まれます 。 重水素標識は、非標識バレリルフェンタニルと比較して、作用機序に有意な影響を与えません .

類似の化合物:

アセチルフェンタニル: アシル基が異なるものの、同様の鎮痛作用を持つ別のフェンタニルアナログ。

ブチリルフェンタニル: バレリルフェンタニルと類似していますが、バレリル基の代わりにブチリル基を持っています。

フラニルフェンタニル: フラン環を含み、構造的には異なるものの、薬理学的には類似しています.

バレリルフェンタニル-d5 (塩酸塩) の独自性:

重水素標識: 重水素原子の存在により、質量分析における内部標準として使用するためにユニークです。

類似化合物との比較

Acetylfentanyl: Another fentanyl analog with similar analgesic properties but different acyl group.

Butyrfentanyl: Similar to valeryl fentanyl but with a butyryl group instead of a valeryl group.

Furanylfentanyl: Contains a furan ring, making it structurally distinct but pharmacologically similar.

Uniqueness of Valeryl fentanyl-d5 (hydrochloride):

Deuterium Labeling: The presence of deuterium atoms makes it unique for use as an internal standard in mass spectrometry.

Analytical Precision: Provides higher precision and accuracy in analytical measurements compared to non-labeled analogs.

特性

分子式 |

C24H33ClN2O |

|---|---|

分子量 |

406.0 g/mol |

IUPAC名 |

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide;hydrochloride |

InChI |

InChI=1S/C24H32N2O.ClH/c1-2-3-14-24(27)26(22-12-8-5-9-13-22)23-16-19-25(20-17-23)18-15-21-10-6-4-7-11-21;/h4-13,23H,2-3,14-20H2,1H3;1H/i5D,8D,9D,12D,13D; |

InChIキー |

LDVFWGIGCYCMSS-GRHFMELZSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)CCCC)[2H])[2H].Cl |

正規SMILES |

CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

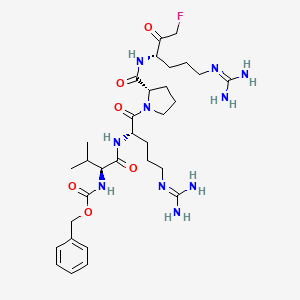

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)

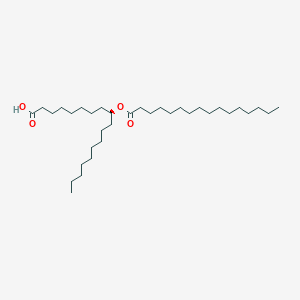

![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)

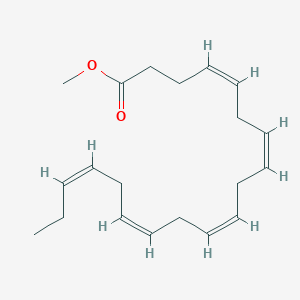

![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)

![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)

![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)

![7-[2-[3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B10764613.png)

![3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B10764632.png)